molecular formula C13H12N2O2S B6539038 N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide CAS No. 1060229-75-5

N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B6539038
CAS No.: 1060229-75-5
M. Wt: 260.31 g/mol
InChI Key: CBOUUAITCBRONU-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide is a synthetic small molecule belonging to the thiophene-2-carboxamide class, which is recognized in medicinal chemistry for its versatile biological potential. Thiophene carboxamides are a significant area of investigation due to the urgent, global need for novel compounds to combat antibiotic-resistant pathogens . Preliminary research on closely related structural analogues suggests this compound class holds promise for several research applications. Studies on similar compounds have demonstrated notable antibacterial efficacy against a panel of clinically significant Gram-positive and Gram-negative bacteria . Furthermore, certain thiophene-2-carboxamide derivatives have shown potent inhibitory effects against extended-spectrum-β-lactamase (ESBL) producing strains of Escherichia coli, which are classified as high-priority pathogens by the World Health Organization . The potential mechanism of action for these antibacterial effects, as revealed through molecular docking studies, may involve interactions with key bacterial enzymes, such as β-lactamase . Beyond antibacterial activity, this class of compounds is also investigated for its antioxidant properties. Research indicates that specific thiophene-2-carboxamide derivatives can exhibit significant free radical scavenging activity in standard assays like ABTS, with some compounds showing inhibition percentages comparable to ascorbic acid . The molecular scaffold is also of interest in other therapeutic areas, including as a potent and selective inhibitor for enzymes like neuronal nitric oxide synthase (nNOS), which is a target in melanoma research . This product is intended for research purposes only and is not designed for human therapeutic or diagnostic use.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c14-12(16)8-9-3-5-10(6-4-9)15-13(17)11-2-1-7-18-11/h1-7H,8H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOUUAITCBRONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 4-(carbamoylmethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Organic Synthesis
N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide serves as a valuable reagent in organic synthesis. Its ability to introduce functional groups into target molecules makes it a crucial intermediate in the development of complex chemical compounds. It can facilitate the formation of various derivatives through reactions such as oxidation, reduction, and substitution, thereby expanding the toolkit available to chemists for creating novel compounds.

Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. The thiophene ring enhances its aromatic character, which can influence the compound's reactivity and stability in chemical reactions. This unique structural feature allows for diverse applications in synthetic pathways, particularly in creating specialty chemicals with tailored properties.

Biological Applications

Anticancer Activity
Research has indicated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. Studies suggest that these compounds can mimic the action of established anticancer drugs such as Combretastatin A-4 (CA-4). For instance, synthesized derivatives have shown promising results against Hep3B cancer cell lines, with some exhibiting IC50 values comparable to CA-4 .

Biological Mechanisms
The anticancer activity is attributed to the compound's ability to interfere with tubulin dynamics within cancer cells. By binding to the colchicine site on tubulin, these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancerous cells. This mechanism highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Medicinal Applications

Drug Development
The structural features of this compound make it an attractive candidate for drug development. Its potential anti-inflammatory and antimicrobial properties are being investigated further to understand its therapeutic applications better. The compound's lipophilicity, enhanced by functional groups like carbamoylmethyl, may improve its bioavailability and efficacy as a pharmaceutical agent.

Case Studies
Several studies have explored the pharmacokinetic profiles of thiophene derivatives, indicating their potential advantages over traditional drugs due to improved solubility and stability. For example, modifications to the thiophene structure have been shown to enhance receptor binding affinities and reduce side effects associated with existing treatments .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals that require specific functional characteristics. Its versatility allows it to be employed in various chemical processes, including the synthesis of polymers and materials with enhanced properties.

Material Science
The compound's unique properties also make it suitable for applications in material science, where it can contribute to developing new materials with desirable mechanical and thermal characteristics.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Chemistry Organic synthesisActs as a reagent for introducing functional groups
Biology Anticancer researchExhibits significant activity against Hep3B cells
Medicine Drug developmentPotential anti-inflammatory and antimicrobial effects
Industry Specialty chemicalsUsed in producing materials with tailored properties

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in the substituents attached to the phenyl ring, influencing physicochemical and biological properties:

Compound Name (ID) Substituent on Phenyl Ring Yield (%) Melting Point (°C) Notable Features
T-IV-B () p-Tolylacryloyl 74 132 IR: N-H, C=O, C=C
T-IV-C () 4-Hydroxyphenylacryloyl 67 - IR: O-H, enhanced polarity
T-IV-H () 2-Nitrophenylacryloyl 63 - IR: NO2 group, electron-withdrawing
Compound 22 () Morpholinosulfonyl 84 - Sulfonamide group, high yield
Rivaroxaban () Oxazolidinone-morpholine complex - - FDA-approved anticoagulant

Analysis :

  • Polar Groups (e.g., -OH in T-IV-C) : Enhance solubility via hydrogen bonding, as seen in IR data .
  • Bulky Substituents (e.g., Morpholinosulfonyl in Compound 22): Improve yield (84%) due to favorable steric and electronic effects during synthesis .

Modifications to the Thiophene Core

Variations in the thiophene ring or its substituents significantly alter bioactivity:

Compound Name (ID) Thiophene Modification Biological Activity Key Data
Compound 16 () 5-Nitrothiophene + thiazole Narrow-spectrum antibacterial LCMS: 99.05% purity
5-Methylthiophene derivatives () Methyl substitution Antitubercular Yields: 47–76%, LCMS confirmed
2a–2e () 4-Fluorophenyl + substituted aryl Anticancer (CA-4 biomimetics) 3D spheroid model efficacy

Analysis :

  • Methyl Groups () : Increase lipophilicity, aiding blood-brain barrier penetration in CNS-targeted compounds .
  • Fluorophenyl Groups () : Improve binding affinity in anticancer applications due to fluorine’s electronegativity and small size .

Heterocyclic Additions and Hybrid Structures

Incorporation of heterocycles diversifies pharmacological profiles:

Compound Name (ID) Heterocycle Properties Reference
N-((4-Imidazolidinone)phenyl)thiophene-2-carboxamide () Imidazolidinone High melting point (244–246°C) Hydrogen bonding via carbonyl groups
Compounds 54–59 () Piperidine-4-yloxy BBB permeability HRMS and NMR confirmed
SAG derivatives () Pyridine and cyclohexyl SMO receptor modulation GLI activation in cancer

Analysis :

  • Imidazolidinone (): High melting points (244–246°C) suggest strong intermolecular hydrogen bonding, impacting crystallinity and stability .
  • Piperidine () : Enhances blood-brain barrier permeability, critical for CNS drug development .

Melting Points :

  • Carbamothioyl derivatives () exhibit higher melting points (168–246°C) than acryloyl-substituted analogs (132°C in ), likely due to increased hydrogen bonding .

Biological Activity

N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data and case studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. These compounds are considered biomimetics of Combretastatin A-4 (CA-4), a well-known anticancer agent.

The mechanism of action involves the inhibition of tubulin polymerization, similar to CA-4. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. In particular, compounds derived from thiophene carboxamides have shown significant activity against Hep3B liver cancer cells, with IC50 values indicating potent cytotoxic effects.

CompoundIC50 (µM)Cell Line
2b5.46Hep3B
2e12.58Hep3B

The binding interactions of these compounds with tubulin have been characterized using molecular dynamics simulations, which revealed stable conformations and favorable interaction energies, further supporting their potential as anticancer agents .

1.2 Case Studies

A study synthesized a series of thiophene carboxamide derivatives and evaluated their anticancer activity. Among these, this compound demonstrated significant cytotoxicity against various cancer cell lines, reinforcing its potential as a lead compound for further development .

2. Antibacterial Activity

In addition to anticancer properties, this compound exhibits promising antibacterial activity. Research has focused on its efficacy against resistant strains of bacteria, particularly those producing extended-spectrum beta-lactamases (ESBL).

The antibacterial mechanism is believed to involve the inhibition of beta-lactamase enzymes in bacteria such as Escherichia coli. Molecular docking studies indicate that the compound effectively binds to the active site of these enzymes, preventing bacterial growth.

CompoundTarget EnzymeBinding Energy (kcal/mol)
4aβ-lactamase-9.45
4cβ-lactamase-8.95

These findings suggest that this compound could be developed as a novel antibiotic agent .

2.2 Case Studies

A recent study evaluated a series of thiophene derivatives for their antibacterial properties against ESBL-producing E. coli. The results indicated that compounds similar to this compound had high activity levels, making them potential candidates for addressing antibiotic resistance .

3. Conclusion and Future Directions

This compound represents a promising compound with significant biological activities, particularly in cancer therapy and antibacterial applications. The ongoing research into its mechanisms and efficacy will likely lead to the development of new therapeutic agents.

Future studies should focus on:

  • In vivo efficacy : Testing in animal models to confirm anticancer and antibacterial activities.
  • Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.
  • Clinical Trials : Initiating trials to evaluate safety and effectiveness in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via amide bond formation between thiophene-2-carbonyl chloride and substituted aniline derivatives. A reflux reaction in polar aprotic solvents (e.g., acetonitrile) with equimolar reagents is standard. For example, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide were synthesized by refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile for 1 hour, followed by solvent evaporation to yield crystals . Purification often involves recrystallization or column chromatography (e.g., CH₂Cl₂/MeOH for derivatives) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR spectroscopy : Assign peaks for aromatic protons (thiophene and phenyl rings) and carbamoylmethyl groups. For example, dihedral angles between aromatic rings (e.g., 8.5–13.5° in similar compounds) can be deduced from coupling constants .
  • IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • X-ray crystallography : Resolve crystal packing and non-classical interactions (e.g., C–H⋯O/S) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial activity : Use disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi, referencing protocols from structurally related thiophene carboxamides .
  • Enzyme inhibition : Screen against targets like lipoxygenases or kinases using fluorescence-based or colorimetric assays (e.g., 15-lipoxygenase-1 inhibition assays with IC₅₀ determination) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines, comparing results with controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core scaffold modifications : Substitute the thiophene ring with furan or pyridine to assess electronic effects on binding. For example, replacing thiophene with furan in analogs altered dihedral angles and hydrogen-bonding patterns .
  • Linker variation : Replace the carbamoylmethyl group with ester or sulfonamide moieties to modulate solubility and target affinity. Derivatives with piperidin-4-yloxy linkers showed enhanced blood-brain barrier permeability in Ebola virus entry inhibition studies .
  • Terminal group optimization : Introduce fluorinated or trifluoromethyl groups to improve metabolic stability, as seen in ULK1 inhibitors .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Comparative crystallography : Analyze crystal structures of analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide vs. thiophene derivatives) to identify conformational differences impacting activity .
  • Dose-response reevaluation : Re-test conflicting compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay-specific artifacts .
  • Meta-analysis : Pool data from multiple studies using tools like Prism® to assess statistical significance of discrepancies .

Q. What computational approaches complement experimental data for target validation?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like AKT2 kinase, referencing mutations identified in gene reports .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes, focusing on key residues (e.g., catalytic lysines in kinases) .
  • QSAR modeling : Develop models with descriptors like logP and polar surface area to predict bioactivity trends across derivatives .

Q. What strategies improve synthetic yield and purity for scale-up?

  • Methodological Answer :

  • Solvent optimization : Switch from acetonitrile to DMF for higher solubility of intermediates, as demonstrated in 15-lipoxygenase inhibitor syntheses .
  • Catalyst screening : Test bases like K₂CO₃ vs. TEA for amide coupling efficiency .
  • Process analytics : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Analyze degradation products via LC-MS .
  • pH stability profiling : Incubate in buffers (pH 1–13) and quantify intact compound using HPLC with a C18 column .

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